2,3-Dihydro-1H-isoindole-1-carboxylic acid
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Overview
Description
2,3-Dihydro-1H-isoindole-1-carboxylic acid is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as tetrahydroisoquinoline-3-carboxylic acid or THIQ, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Heparanase Inhibition
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids are noted as inhibitors of the enzyme heparanase. Compounds such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have shown potent inhibitory activity and selectivity. This has implications in anti-angiogenic effects and potential therapeutic applications (Courtney et al., 2004).
Synthesis of Isoindolines
The synthesis of 1-aryl-2,3-dihydro-1H-isoindoles through acid-catalyzed cyclization of N-formyliminium ion offers a convenient method for preparing 1-arylisoindolines. This process highlights the potential of 2,3-dihydro-1H-isoindole-1-carboxylic acid derivatives in the synthesis of complex organic compounds (Kitabatake et al., 2009).
Palladium-Catalyzed Reduction
Research on palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates the chemical versatility of isoindoline derivatives. This study contributes to understanding the reactivity of isoindoles and the potential for synthesizing novel compounds (Hou et al., 2007).
Synthesis of Isoindolinone Derivatives
An innovative synthetic approach for 2,3-dihydro-1H-isoindol-1-one derivatives has been developed, which might be useful for producing a variety of chemical compounds. This method demonstrates the adaptability of this compound in synthetic chemistry (Kobayashi & Chikazawa, 2016).
Organotin Carboxylates Synthesis
The synthesis of organotin carboxylates based on amide carboxylic acids, involving this compound derivatives, has been explored. This research contributes to the field of organometallic chemistry and offers insights into the potential medical applications of these compounds (Xiao et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2,3-dihydro-1h-isoindole-1-carboxylic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFBEJYOHXPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985617 |
Source
|
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66938-02-1 |
Source
|
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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